molecular formula C22H20O7 B1181423 12-Deoxo-12|A-acetoxyelliptone CAS No. 150226-21-4

12-Deoxo-12|A-acetoxyelliptone

Cat. No.: B1181423
CAS No.: 150226-21-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(16,17-Dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate is a natural product found in Derris montana with data available.

Scientific Research Applications

  • Crystal Structure Analysis : Research on compounds like dihydrocryptopine and dihydroallocryptopine, which contain similar molecular frameworks, focuses on crystallographic studies. These studies detail the dihedral angles between benzene rings and interactions like hydrogen bonding and C-H⋯O interactions in the crystal structures (Sun, Cao, Zhang, Zhu, & Zhou, 2011) (Sun, Qin, Hou, Yao, & Zhou, 2012).

  • Steroid Transformations : A study on 20,20-dimethoxy-16α,17α-epiminopregn-5-en-3β,21-diol and its acetates discusses the properties and transformations of these steroids, highlighting their structural changes under different conditions (Kamernitskii & Turuta, 1985).

  • Natural Product Isolation : Research on Abelmoschus esculentus led to the isolation of new pentacyclic triterpenes, demonstrating the potential of natural sources in discovering compounds with unique structural features (Zhou, Jia, Shi, Xu, Jing, & Jia, 2013).

  • Synthetic Studies : The synthesis of various complex molecules, such as oxetanes and cyclised compounds, involves processes that may be relevant to the synthesis or modification of the compound . These studies offer insights into synthetic methodologies that could be applicable (Mosimann & Vogel, 2000).

  • Biological Activities : Studies on compounds isolated from natural sources, such as diarylheptanoids from Juglans regia L., offer insights into the biological activities of complex molecular structures, which could be relevant to the compound (Jin, Xiaoling, Wei, Guo, Ma, Shi, & Zhang, 2019).

  • Chemical Reactions and Mechanisms : Research on the reactivity of specific functional groups, such as in the study of Wagner-Meerwein rearrangements, provides insights into the chemical behavior of complex molecules, which can be crucial for understanding the potential applications of (16,17-Dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate (Drian & Vogel, 1987).

Properties

IUPAC Name

(16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-11(23)28-22-13-4-5-15-12(6-7-26-15)21(13)29-19-10-27-16-9-18(25-3)17(24-2)8-14(16)20(19)22/h4-9,19-20,22H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWADQUXPNOAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC3=CC(=C(C=C23)OC)OC)OC4=C1C=CC5=C4C=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-Deoxo-12|A-acetoxyelliptone
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12-Deoxo-12|A-acetoxyelliptone
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12-Deoxo-12|A-acetoxyelliptone
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12-Deoxo-12|A-acetoxyelliptone
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Reactant of Route 6
12-Deoxo-12|A-acetoxyelliptone

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